1-Amino-4-fluorocyclohexanecarboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
1-amino-4-fluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12FNO2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,9H2,(H,10,11) |
InChI Key |
XKJCUMJFNXSJID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1F)(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 4 Fluorocyclohexanecarboxylic Acid and Stereoisomeric Analogues
Strategies for Carbon-Fluorine Bond Introduction in Cyclohexane (B81311) Systems
The introduction of a fluorine atom onto a cyclohexane ring is a pivotal step in the synthesis of 1-Amino-4-fluorocyclohexanecarboxylic Acid. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic attributed to the high electronegativity of fluorine, which imparts significant ionic character to the bond. wikipedia.org This strength and polarity influence not only the reactivity of the molecule but also its conformational preferences through stereoelectronic effects like hyperconjugation and gauche interactions. nih.govacs.org
Synthetic strategies for forming C-F bonds in cyclohexane systems can be broadly categorized:
Nucleophilic Fluorination: This is a common approach involving the displacement of a good leaving group (e.g., tosylate, mesylate, or triflate) by a nucleophilic fluoride (B91410) source. In the synthesis of a related difluorocyclopentane amino acid, cesium fluoride (CsF) was used to displace a triflate group. nih.gov The choice of fluoride salt and reaction conditions is crucial for success.
Electrophilic Fluorination: Reagents such as Selectfluor® provide a source of "F+" and can be used to fluorinate electron-rich species like enolates or enamines derived from cyclohexane precursors.
Deoxyfluorination: This method involves the conversion of a hydroxyl group to a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride can transform a precursor such as 1-amino-4-hydroxycyclohexanecarboxylic acid into the desired fluorinated product. researchgate.net
Modern Organometallic Methods: Advanced methods for C-F bond formation and functionalization are continuously being developed. These include metal-mediated reactions that can activate C-F bonds or facilitate their formation with high selectivity. rsc.orgacs.org For instance, zirconium-mediated C-F bond functionalization has been demonstrated, showcasing the potential of transition metals in this chemistry. rsc.org
The properties of the C-F bond significantly influence molecular conformation. Its highly polarized nature and the low energy of its σ* antibonding orbital are key to these effects. nih.gov
Amination and Carboxylation Approaches for Cyclohexane Derivatives
Establishing the α-amino acid functionality on the cyclohexane scaffold is another cornerstone of the synthesis. Several classical and modern methods are employed:
Strecker Synthesis: This is one of the most versatile methods for synthesizing α-amino acids. nih.gov The synthesis would begin with a 4-fluorocyclohexanone (B1313779) precursor. Reaction with an ammonia (B1221849) source (like ammonium (B1175870) chloride) and a cyanide source (like sodium cyanide) forms an α-aminonitrile, which is subsequently hydrolyzed to yield the target this compound. This method is particularly useful as it directly assembles the amino and carboxyl functionalities at the same carbon atom. nih.gov
Bucherer-Bergs Reaction: Similar to the Strecker synthesis, this method uses a ketone precursor (4-fluorocyclohexanone), ammonium carbonate, and sodium cyanide to generate a hydantoin (B18101) intermediate, which is then hydrolyzed to the amino acid.
Hydrogenation of Aromatic Precursors: A highly effective route involves the catalytic hydrogenation of a substituted aromatic ring. For instance, a process for producing trans-4-amino-1-cyclohexanecarboxylic acid involves the hydrogenation of p-aminobenzoic acid using a Ruthenium on carbon (Ru/C) catalyst under basic conditions. google.comgoogle.com Applying this logic, 4-amino-2-fluorobenzoic acid or a related precursor could potentially be hydrogenated to produce a mixture of stereoisomers of this compound.
Amination of Cyclohexanols: Direct amination of a corresponding fluorinated cyclohexanol (B46403) derivative can be achieved, often over a catalyst at elevated temperatures and pressures. tdl.org
Stereoselective Synthesis of this compound Isomers
Controlling the three-dimensional arrangement of the functional groups on the cyclohexane ring is paramount for creating specific isomers. The synthesis can be tailored to be either diastereoselective or enantioselective.
Diastereoselective Routes
Diastereoselectivity refers to the control of the relative stereochemistry, in this case, the cis or trans relationship between the amino and fluoro substituents.
Substrate-Controlled Synthesis: The stereochemical outcome is often dictated by the conformation of a cyclic precursor. For example, the reduction of a double bond or the opening of an epoxide on a rigid cyclohexane system can proceed with high diastereoselectivity due to steric hindrance directing the approach of the reagent.
Catalytic Hydrogenation: The hydrogenation of an aromatic precursor like p-aminobenzoic acid often yields a mixture of cis and trans isomers. google.com However, the reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to favor one diastereomer over the other. For the non-fluorinated analogue, specific conditions using a Ru/C catalyst in NaOH solution have been shown to produce a trans-to-cis ratio of up to 4.6:1. google.com
Epimerization: If an undesired diastereomer is formed, it can sometimes be converted to the desired one through an epimerization process under specific conditions.
Stereoselective syntheses of related hydroxylated analogues have been performed, with the relative configurations of key intermediates confirmed by X-ray diffraction methods. researchgate.netrsc.org
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of the target molecule.
Chiral Pool Synthesis: This approach uses an enantiomerically pure starting material that already contains one or more of the required stereocenters.
Asymmetric Catalysis: A chiral catalyst can guide a reaction to produce predominantly one enantiomer. A notable example is the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, which has been used to synthesize a variety of fluorinated amino acids with high enantiomeric purity. beilstein-journals.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. Once the desired stereocenter is set, the auxiliary is removed.
Enzymatic Resolution: A racemic mixture of the amino acid or a precursor can be resolved using an enzyme that selectively reacts with only one of the enantiomers, allowing for their separation.
Asymmetric Strecker Synthesis: The Strecker reaction can be rendered enantioselective by using a chiral amine, such as (S)-α-methylbenzylamine, which leads to the preferential formation of one enantiomer of the resulting α-aminonitrile. nih.gov
One-Pot and Multistep Synthetic Sequences
The efficiency of a synthesis can be greatly enhanced by combining multiple reaction steps into a single operation (a one-pot sequence) or by designing a robust multistep pathway.
A prime example of a one-pot process is the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives directly from 4-aminobenzoic acid derivatives. google.comgoogle.com This process combines the hydrogenation of the aromatic ring and establishes the desired trans stereochemistry in a single step, avoiding the isolation of intermediates. google.com The table below summarizes reaction conditions for this type of transformation.
| Catalyst | Solvent/Base | Temperature | H₂ Pressure | cis:trans Ratio | Reference |
|---|---|---|---|---|---|
| 5% Ru/C | 10% NaOH (aq) | 100°C | 15 bar | 1:4.6 | google.com |
| 5% Ru/Al₂O₃ | 10% NaOH (aq) | 100°C | 15 bar | 1:1.6 | google.com |
Multistep syntheses allow for more complex transformations and purification of intermediates. A plausible multistep route to this compound could involve:
Starting with 4-fluorocyclohexanone.
Performing a Strecker synthesis to form the racemic α-aminonitrile.
Hydrolyzing the nitrile to the racemic amino acid.
Resolving the enantiomers using a chiral resolving agent or enzymatic method.
Alternatively, the synthesis of the related 1-amino-4,4-difluorocyclohexanecarboxylic acid was achieved in three steps from a commercially available starting material, demonstrating a concise multistep approach. researchgate.net
Protecting Group Chemistries in this compound Synthesis
The synthesis of amino acids often requires the temporary masking of the reactive amino (-NH₂) and carboxylic acid (-COOH) groups to prevent unwanted side reactions. organic-chemistry.orgnih.gov This is achieved using protecting groups, which must be easy to install, stable to subsequent reaction conditions, and easy to remove. youtube.com
Amine Protection: The nucleophilic amino group is commonly protected as a carbamate. organic-chemistry.org The most common protecting groups are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Boc Group: Installed using Boc-anhydride ((Boc)₂O), it is stable to basic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). youtube.comyoutube.com
Fmoc Group: Installed using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by bases like piperidine (B6355638). organic-chemistry.org
Carboxylic Acid Protection: The acidic carboxyl group is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. This is often achieved through a Fischer esterification using the corresponding alcohol under acidic catalysis. youtube.com Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a mild condition that is often compatible with other functional groups. youtube.com
The choice of protecting groups is critical. An orthogonal protection strategy is often employed, where different functional groups are protected with groups that can be removed under different, non-interfering conditions. organic-chemistry.orgnih.gov For example, using a Boc group for the amine and a benzyl ester for the acid allows for the selective deprotection of either group without affecting the other. This strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis. nih.gov The synthesis of a fluorinated cyclopentane (B165970) amino acid provides a practical example, where a Boc group was used to protect the amine during fluorination and other transformations. nih.gov
Stereochemical and Conformational Analysis of 1 Amino 4 Fluorocyclohexanecarboxylic Acid
Analysis of Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat)
The cyclohexane ring is not planar; it adopts several non-planar conformations to alleviate angle and torsional strain. The most significant of these are the chair, boat, and twist-boat (or skew-boat) conformations.
Chair Conformation: This is the most stable conformation of cyclohexane, resembling a lounge chair. In this arrangement, all carbon-carbon bonds are staggered, minimizing torsional strain, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. Substituents on a chair conformation can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). The chair form is rigid, but it can undergo a "ring flip" to an alternative chair conformation, during which all axial bonds become equatorial and vice versa. masterorganicchemistry.comlibretexts.org
Boat Conformation: The boat conformation is less stable than the chair conformation due to two main factors. First, it suffers from torsional strain from four eclipsed C-C bonds. Second, there is significant steric repulsion between the two "flagpole" hydrogens, which are positioned close to each other at the "bow" and "stern" of the boat. libretexts.org This steric hindrance corresponds to a repulsion energy of about 3 kcal/mol. libretexts.org
Twist-Boat (or Skew-Boat) Conformation: This conformation is intermediate in energy between the chair and the boat. It is formed by slightly twisting the boat conformation, which alleviates some of the flagpole interactions and torsional strain. libretexts.org While more stable than the true boat form, it is still less stable than the chair. At room temperature, the vast majority of cyclohexane molecules exist in the chair conformation due to its lower energy. jkps.or.kr
The relative energies of these conformations determine the equilibrium population of each state. For unsubstituted cyclohexane, the chair is the ground state, with the twist-boat being approximately 5.5 kcal/mol higher in energy and the boat being about 6.9 kcal/mol higher. jkps.or.kr
Influence of Fluoro and Amino/Carboxyl Substituents on Conformational Preferences
In substituted cyclohexanes like 1-Amino-4-fluorocyclohexanecarboxylic acid, substituents prefer the equatorial position to minimize steric strain. libretexts.org This strain arises from 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the other two axial atoms (usually hydrogens) on the same side of the ring. libretexts.org
Amino (-NH2) and Carboxyl (-COOH) Groups: The amino and carboxyl groups at the C1 position are relatively bulky. The carboxyl group, in particular, will strongly prefer the equatorial position to avoid severe 1,3-diaxial interactions. The amino group also has a preference for the equatorial position.
Fluoro (-F) Group: The fluorine atom at the C4 position is a small and highly electronegative substituent. While its steric bulk is less than that of a methyl group, it still generally prefers the equatorial position. libretexts.orgbrainly.com However, the high electronegativity of fluorine can lead to complex electrostatic interactions that may, in some specific cases, stabilize an axial conformation. st-andrews.ac.ukacs.org For instance, studies on some fluorinated methoxycyclohexanes have shown unexpected axial preferences due to stabilizing electrostatic interactions between the axial hydrogens and the oxygen of the methoxyl group. st-andrews.ac.uk In this compound, the primary determinant for the fluoro group's position will likely be the minimization of steric strain, favoring the equatorial position. libretexts.org
When considering disubstituted cyclohexanes, the conformation that places the largest substituent in the equatorial position is generally the most stable. libretexts.org For this compound, both the geminal amino/carboxyl-substituted carbon and the fluoro-substituted carbon will have their largest groups preferentially in equatorial positions to achieve maximum stability.
Intramolecular Interactions and Their Conformational Consequences
Intramolecular forces play a crucial role in determining the most stable conformation.
Steric Effects: The dominant interaction is steric hindrance. A conformation with both the C1 (amino/carboxyl) and C4 (fluoro) substituents in axial positions would be highly unstable due to significant 1,3-diaxial repulsions. libretexts.org Therefore, a diequatorial conformation is strongly favored in the trans isomer, while the cis isomer will adopt a chair conformation with one group axial and one equatorial. libretexts.org
Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists in this molecule. A hydrogen bond could form between the amino group (donor) and the carboxyl group (acceptor), or potentially involving the fluorine atom. While fluorine is a weak hydrogen bond acceptor, such interactions (e.g., N-H···F) have been observed, particularly when conformational rigidity brings the groups into close proximity. ucla.edunih.gov However, forming an intramolecular hydrogen bond often requires the substituents to be in specific, and sometimes less stable, orientations. For instance, a hydrogen bond between the 1-amino and 4-fluoro groups might be more feasible in a diaxial conformation, but this would be sterically disfavored. The geometric constraints of a rigid cyclohexane ring can prevent the formation of certain intramolecular hydrogen bonds. rsc.org It is more likely that intermolecular hydrogen bonding in the solid state or with solvent molecules would be more significant than intramolecular hydrogen bonding.
Electrostatic Interactions: In 1,4-disubstituted cyclohexanes with polar groups, electrostatic interactions across the ring can influence conformational equilibria. cdnsciencepub.com For trans-1,4-dihalocyclohexanes, electrostatic attractions have been shown to be greater in the diaxial form, which can slightly counteract the steric preference for the diequatorial form. cdnsciencepub.com In this compound, the polar C-F, C-N, and C-O bonds will create a complex network of dipole-dipole interactions that fine-tune the relative energies of the possible conformations.
Stereoisomerism and Diastereomeric Relationships
The presence of multiple substituents and chiral centers in this compound gives rise to several stereoisomers.
This type of diastereomerism relates to the relative orientation of substituents on the ring.
cis-isomer: In the cis isomer, the fluoro group and the amino/carboxyl groups are on the same side of the cyclohexane ring. In a chair conformation, this requires one substituent (or substituent-bearing carbon) to be in an axial position and the other to be in an equatorial position. libretexts.org There will be two possible chair conformations in rapid equilibrium through a ring flip. The more stable conformation will be the one that places the bulkier group (the C1 carbon with its amino and carboxyl substituents) in the equatorial position. libretexts.org
trans-isomer: In the trans isomer, the substituents are on opposite sides of the ring. This allows for a conformation where both the C1 and C4 substituents are in equatorial positions (diequatorial). fiveable.me This diequatorial conformation is generally much more stable than the corresponding diaxial conformation, which would be formed after a ring flip. libretexts.org Therefore, the trans isomer is expected to exist predominantly in the diequatorial chair conformation.
Chiral Centers: Chirality arises from carbon atoms bonded to four different groups. In this compound, both the C1 and C4 carbons are chiral centers.
C1 is bonded to an amino group, a carboxyl group, C2, and C6 of the ring.
C4 is bonded to a fluorine atom, a hydrogen atom, C3, and C5 of the ring.
Enantiomeric Forms: Since there are two chiral centers, there can be a maximum of 2² = 4 stereoisomers. These exist as two pairs of enantiomers.
The cis isomer has two chiral centers, and because the molecule is not meso (it lacks an internal plane of symmetry), it exists as a pair of enantiomers: (1R, 4S)-1-Amino-4-fluorocyclohexanecarboxylic acid and (1S, 4R)-1-Amino-4-fluorocyclohexanecarboxylic acid.
The trans isomer also has two chiral centers and is not meso. It also exists as a pair of enantiomers: (1R, 4R)-1-Amino-4-fluorocyclohexanecarboxylic acid and (1S, 4S)-1-Amino-4-fluorocyclohexanecarboxylic acid.
These four stereoisomers (two cis enantiomers and two trans enantiomers) have distinct spatial arrangements and cannot be interconverted without breaking chemical bonds.
Derivatization and Structural Modification Strategies of 1 Amino 4 Fluorocyclohexanecarboxylic Acid
Synthesis of N-Protected and C-Protected Derivatives
Protection of the amino (N-protection) and carboxylic acid (C-protection) groups is a fundamental first step in many synthetic routes, particularly in peptide synthesis, to prevent unwanted side reactions.
N-Protection: The amino group is typically protected as a carbamate. The two most common protecting groups are the tert-butoxycarbonyl (Boc) group and the fluorenylmethoxycarbonyl (Fmoc) group.
Boc Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This method is widely used for analogs like 4-aminocyclohexanecarboxylic acid. googleapis.com The reaction can be performed in situ following the synthesis of the parent amino acid, and the resulting N-Boc protected compound is a stable, versatile intermediate. googleapis.comgoogle.com Greener, solvent-free methods using recyclable heterogeneous acid catalysts like Amberlite-IR 120 have also been developed for the N-Boc protection of various amines. derpharmachemica.com
Fmoc Protection: The Fmoc group is crucial for solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but can be easily removed by a weak base like piperidine (B6355638). The introduction of the Fmoc group is generally achieved by reacting the amino acid with reagents such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) in the presence of a base. organic-chemistry.org This methodology is applicable to a broad range of amino acids for their use as building blocks in peptide synthesis. researchgate.netrsc.org
C-Protection (Esterification): The carboxylic acid group is most commonly protected as an ester. This prevents its participation in reactions targeting the amino group, such as amide bond formation. A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is effective for a variety of carboxylic acids and alcohols, including sterically hindered ones, and proceeds under mild, non-acidic conditions. organic-chemistry.org For analogs like 4-aminocyclohexanecarboxylic acid, selective esterification has also been used as a technique to separate cis and trans isomers, highlighting the feasibility of this transformation. googleapis.comgoogle.com
| Functional Group | Protection Strategy | Common Reagents | Key Features |
|---|---|---|---|
| Amino Group | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base; removed with acid (e.g., TFA). Widely used in solution-phase synthesis. googleapis.com |
| Amino Group | Fmoc Protection | Fmoc-OSu, Fmoc-Cl | Stable to acid; removed with base (e.g., piperidine). Standard for solid-phase peptide synthesis (SPPS). organic-chemistry.org |
| Carboxylic Acid Group | Esterification | Alcohol, DCC, DMAP (Steglich Esterification) | Protects the acid as an ester (e.g., methyl, ethyl, tert-butyl). Mild and efficient method. orgsyn.orgorganic-chemistry.org |
Modification of the Amino Group: Amidation and Alkylation Reactions
Further modifications of the amino group introduce diverse functionalities, leading to N-acyl and N-alkyl derivatives with unique properties.
Amidation (N-Acylation): The amino group can be acylated by reacting it with a carboxylic acid to form an amide bond. This reaction is fundamental to the formation of peptides and other N-acyl amino acid derivatives, which are a significant class of endogenous signaling molecules. nih.gov The synthesis requires the activation of the carboxylic acid coupling partner using standard peptide coupling reagents, as detailed in section 4.3. This direct acylation of the amino group is a key strategy for building more complex molecular architectures. youtube.com
N-Alkylation: Introducing alkyl groups onto the amino nitrogen can significantly alter a molecule's conformational properties and metabolic stability. manchester.ac.uk
Traditional Methods: Conventional N-alkylation often involves reacting the amine with alkyl halides. However, this method can be unselective and may lead to the formation of over-alkylated products. wikipedia.org Reductive amination, which reacts the amine with an aldehyde or ketone in the presence of a reducing agent, is another common strategy. manchester.ac.uk
Catalytic Methods: Modern approaches offer greener and more selective alternatives. Catalytic "hydrogen borrowing" or "hydrogen transfer" reactions using well-defined ruthenium or iron complexes allow for the direct N-alkylation of unprotected amino acids with alcohols. nih.govnih.gov These reactions are highly atom-economical, producing water as the sole byproduct, and can proceed with excellent retention of the amino acid's stereochemistry. nih.gov
Modification of the Carboxylic Acid Group: Esterification and Amide Bond Formation
Modifying the carboxylic acid group, primarily through amide bond formation, is one of the most common and synthetically important transformations in medicinal chemistry. hepatochem.com
Esterification: As discussed in section 4.1, esterification is a primary C-protection strategy but also serves as a final derivatization. Standard methods like the Steglich esterification are highly effective. orgsyn.orgorganic-chemistry.org
Amide Bond Formation: The condensation of the carboxylic acid with an amine to form an amide is a cornerstone of drug discovery and peptide synthesis. The reaction requires the activation of the carboxylic acid, for which a vast number of coupling reagents have been developed. hepatochem.com Given that 1-Amino-4-fluorocyclohexanecarboxylic acid is a sterically hindered α,α-disubstituted amino acid, the choice of coupling reagent is critical to ensure efficient reaction. researchgate.net
Key classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators. luxembourg-bio.com They are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve reaction rates and suppress racemization. hepatochem.comresearchgate.net
Uronium/Aminium and Phosphonium (B103445) Salts: These reagents, such as HATU, HBTU, and PyBOP, are highly reactive and have become the preferred choice for difficult couplings, including those involving sterically hindered amino acids. luxembourg-bio.comiris-biotech.de
Acyl Fluoride (B91410) Formation: For particularly challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride is a powerful strategy. rsc.org Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate the acyl fluoride in situ, which then reacts cleanly with the amine. This method is especially suited for hindered amino acids and electron-deficient amines where other methods may fail. iris-biotech.dersc.org
| Reagent Class | Examples (Acronym) | Full Name | Primary Application/Advantage |
|---|---|---|---|
| Carbodiimides | DCC / DIC | N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide | Cost-effective, widely used general activators. luxembourg-bio.com |
| Additives | HOBt / Oxyma | 1-Hydroxybenzotriazole / Ethyl 2-cyano-2-(hydroxyimino)acetate | Used with carbodiimides to increase efficiency and reduce racemization. researchgate.net |
| Uronium Salts | HATU / HBTU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) / O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly reactive, excellent for difficult couplings and SPPS. iris-biotech.de |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for hindered couplings with reduced risk of guanidinium (B1211019) side product formation. researchgate.net |
| Acyl Fluoride Formers | TFFH / BTFFH | Tetramethylfluoroformamidinium hexafluorophosphate / Bis(tetramethylene)fluoroformamidinium hexafluorophosphate | Excellent for extremely hindered or electron-poor substrates. rsc.org |
Regioselective Functionalization of the Cyclohexane (B81311) Ring
Direct, regioselective functionalization of the saturated cyclohexane ring of this compound is chemically challenging. The C-H bonds of the cyclohexane are generally unreactive, and the presence of the fluorine atom and the polar amino and carboxyl groups can direct reactions in complex ways.
Typically, functionalization of the ring is not performed on the final amino acid product but is instead incorporated during the synthesis of the scaffold itself. For example, the synthesis of trans-4-aminocyclohexanecarboxylic acid often starts from p-aminobenzoic acid, where the aromatic ring is hydrogenated. googleapis.comgoogle.comresearchgate.net By starting with a differently substituted benzoic acid, one could introduce other functionalities onto the ring system prior to the reduction step.
While emerging technologies like photocatalytic C-H fluorination have been developed to directly install fluorine atoms into molecules, these methods are most often applied to unactivated aliphatic C-H bonds in simpler substrates and may not be readily applicable to this complex, multifunctional scaffold. sfu.ca Therefore, the primary strategy for obtaining derivatives with a modified cyclohexane ring remains the synthesis from pre-functionalized starting materials.
Synthesis of Conjugates for Specific Research Applications
The unique structure of this compound makes it an attractive building block for creating conjugates for specialized research, particularly in the fields of bioimaging and diagnostics.
Fluorogenic Probes: The amino acid can be incorporated into peptides or coupled with fluorescent dyes to create probes for biological imaging. researchgate.net One common strategy involves synthesizing an amino acid that contains an environmentally sensitive fluorophore, such as a BODIPY dye. springernature.com When this amino acid is incorporated into a peptide, its fluorescence can change upon binding to a target, enabling wash-free imaging of biological processes like enzyme activity or pathogen identification. springernature.comrsc.orgacs.org this compound could serve as the core scaffold to which such fluorogenic components are attached.
Positron Emission Tomography (PET) Imaging Agents: The development of novel PET imaging agents is a major area of research in oncology. rsna.org Many tumors exhibit upregulated amino acid transport systems to fuel their rapid growth, making radiolabeled amino acids excellent tracers for tumor detection. nih.gov Unnatural amino acids labeled with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) are particularly valuable. nih.gov For instance, the fluorinated amino acid analog trans-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) has shown high tumor uptake in clinical studies. nih.gov Similarly, ¹⁸F-5-fluoro-L-aminosuberic acid ([¹⁸F]-FASu) has been developed as a PET tracer for imaging oxidative stress. nih.gov Given these precedents, synthesizing an ¹⁸F-labeled version of this compound presents a logical and promising strategy for creating a novel PET agent for imaging cancer metabolism or other disease states. sfu.ca
Incorporation of 1 Amino 4 Fluorocyclohexanecarboxylic Acid into Peptides and Peptidomimetics
Role as a Conformationally Restricted Amino Acid Building Block
1-Amino-4-fluorocyclohexanecarboxylic Acid serves as a conformationally restricted amino acid, a class of building blocks that reduce the conformational flexibility of peptides. sennchem.com This restriction is primarily due to the cyclohexane (B81311) ring, which locks the Cα-Cβ bond, significantly limiting the range of accessible dihedral angles (phi, φ, and psi, ψ) of the peptide backbone compared to acyclic amino acids. nih.gov The introduction of such constraints can pre-organize the peptide into a specific bioactive conformation, potentially leading to increased receptor affinity and specificity.
The fluorine atom at the 4-position further influences the conformational preferences of the cyclohexane ring. Its high electronegativity can create a dipole moment and engage in specific non-covalent interactions, subtly altering the puckering of the ring and the orientation of the amino and carboxyl groups. These stereoelectronic effects can be harnessed to fine-tune the three-dimensional structure of the resulting peptidomimetic. bachem.com For instance, studies on the related 1-aminocyclohexane-1-carboxylic acid (Ac6c) have shown it has a high propensity to adopt folded conformations, making it a candidate for stabilizing secondary structures. nih.gov The addition of fluorine is anticipated to further refine these conformational tendencies.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for assembling peptide chains and is well-suited for incorporating unnatural amino acids like this compound. sennchem.com The general principle of SPPS involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. pacific.edunih.gov
The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method used. organic-chemistry.org In this approach, the α-amino group of the incoming this compound would be protected with the base-labile Fmoc group. The synthesis cycle involves:
Deprotection: Removal of the Fmoc group from the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com
Coupling: Activation of the carboxylic acid of the incoming Fmoc-1-Amino-4-fluorocyclohexanecarboxylic Acid-OH and its subsequent reaction with the newly freed N-terminal amine of the peptide-resin.
Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle. sennchem.com
This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of any acid-labile side-chain protecting groups using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA). organic-chemistry.org
Solution-Phase Peptide Synthesis Approaches
While less common for long peptides, solution-phase peptide synthesis remains a viable and sometimes preferred method, particularly for the large-scale production of shorter peptides or for fragments that are later joined together (fragment condensation). libretexts.orgekb.eg
In a solution-phase approach, protected amino acids and peptide fragments are coupled in a suitable organic solvent. nih.gov This method requires purification of the intermediate product after each coupling step, which can be time-consuming. ekb.eg The synthesis of a peptide containing this compound in solution would involve the reaction of an N-protected version of the amino acid with a C-terminally protected amino acid or peptide. Protecting groups such as Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) are often used for the N-terminus, while the C-terminus is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester). libretexts.org The choice of protecting groups must be orthogonal to allow for selective removal at different stages of the synthesis. fiveable.me
Strategies for Introducing this compound into Peptide Chains
The incorporation of this sterically demanding, non-proteinogenic amino acid requires careful consideration of coupling methods and protecting group strategies to ensure high efficiency and prevent side reactions.
Direct Incorporation via Standard Coupling Reagents
The formation of the amide bond between the incoming this compound and the growing peptide chain requires the activation of its carboxylic acid group. This is achieved using coupling reagents. Several classes of reagents are available, with phosphonium (B103445) and aminium/uronium salts being the most popular due to their high efficiency.
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization. |
| Phosphonium Salts | PyBOP, PyAOP | React with the carboxylic acid to form a highly reactive phosphonium ester. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | React with the carboxylic acid to form a highly reactive aminium/uronium active ester. HATU and COMU are known for their high reactivity, which is beneficial for coupling hindered amino acids. |
For a sterically hindered amino acid like this compound, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often preferred to ensure the reaction goes to completion.
Impact on Peptide Conformation and Secondary Structure (e.g., β-turns, Helical Motifs)
The primary reason for incorporating conformationally restricted amino acids is to influence the peptide's secondary structure. The rigid cyclohexane ring of this compound is a potent inducer of specific structural motifs.
β-Turns: This amino acid is an excellent candidate for inducing β-turns. A β-turn is a four-residue motif where the peptide chain reverses its direction. By placing this compound at the i+1 or i+2 position of a turn, its restricted φ and ψ angles can force the peptide backbone into the turn conformation. nih.gov Early studies on the parent Ac6c amino acid showed it is frequently involved in β-turns in crystal structures. nih.gov The fluorine substituent could further stabilize a particular type of β-turn through specific intramolecular interactions.
Helical Motifs: While often used to nucleate turns, constrained cyclic amino acids can also be compatible with or help stabilize helical structures, such as α-helices or 3₁₀-helices. nih.gov An α-helix is characterized by hydrogen bonds between residue i and residue i+4. By restricting the backbone angles to a helical region of Ramachandran space, this compound could reduce the entropic penalty of helix formation, thereby stabilizing the helical fold. The precise impact would depend on its position within the peptide sequence and its interaction with neighboring residues. libretexts.org
The exact conformational outcome of incorporating this compound would be highly context-dependent and best determined through detailed structural studies, such as NMR spectroscopy or X-ray crystallography, of the resulting peptides.
Design of Cyclic and Branched Peptidomimetics Containing this compound
The design of cyclic and branched peptidomimetics often relies on the use of conformationally constrained amino acids to impart specific structural features, such as turns or extended structures, which can mimic the secondary structures of natural peptides. nih.gov Non-natural amino acids, including cyclic amino acid analogs, are pivotal in this area of medicinal chemistry. mdpi.com For instance, cyclic α-amino acids with rigid frameworks can "fix" the torsion angles within a peptide chain, allowing for the deliberate tuning of its conformation.
While there is no specific research available on the use of this compound, the incorporation of similar cyclic amino acids, such as 4-aminocyclohexanecarboxylic acid, has been shown to act as a rigid building block in the formation of cyclic peptides that can self-assemble into higher-order structures like nanotubes. researchgate.net The fluorination of amino acids, as seen with 4-fluoroproline, can introduce significant stereoelectronic effects that influence the puckering of the ring and the conformation of adjacent peptide bonds. nih.gov It is hypothesized that the fluorine atom in this compound would similarly constrain the cyclohexane ring, offering a tool to create specific, stable three-dimensional structures in peptidomimetics. However, without experimental data, the precise conformational preferences and design principles for peptides containing this specific amino acid remain speculative.
Ribosomal and Cell-Free Translation System Compatibility (as an unnatural amino acid analog)
The incorporation of unnatural amino acids (UAAs) into peptides using ribosomal and cell-free translation systems is a powerful tool in synthetic biology. nih.gov This process typically requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's endogenous machinery and a unique codon to direct the UAA's incorporation. Cell-free protein synthesis (CFPS) systems are particularly advantageous for this purpose as they allow for the direct supplementation of UAAs and other necessary components without concern for cell viability or metabolism. nih.govnih.gov
The feasibility of incorporating a specific UAA depends on its acceptance by the ribosomal machinery. rsc.org Research has shown that a wide variety of UAAs, including those with bulky side chains and different backbone structures (e.g., D-amino acids, N-methyl amino acids, β-amino acids), can be incorporated into nascent peptides, sometimes with the aid of translation factors like EF-P. nih.govresearchgate.net Fluorinated amino acids, in particular, have been successfully translated by the ribosome. nih.gov
However, a thorough search of the scientific literature reveals no studies on the ribosomal or cell-free translation of this compound. Its compatibility with aminoacyl-tRNA synthetases and the ribosome's peptidyl transferase center has not been experimentally verified. Therefore, no data is available to create tables or detail research findings regarding its incorporation efficiency or fidelity in such systems.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure and conformational dynamics of 1-Amino-4-fluorocyclohexanecarboxylic acid. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive map of atomic connectivity and spatial relationships can be constructed.
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of each hydrogen atom in the molecule. The proton spectra of substituted cyclohexanes can be complex due to the small differences in chemical shifts between various ring protons. libretexts.org For this compound, the cyclohexane (B81311) ring protons will exhibit chemical shifts influenced by the electron-withdrawing effects of the fluorine atom and the amino-carboxylic acid moiety at C1.
The stereochemical relationship between the substituents (cis or trans) and the resulting chair conformation are determined by analyzing the coupling constants (³JHH) between adjacent protons. The magnitude of these couplings is dictated by the dihedral angle between the protons, as described by the Karplus relationship. Larger couplings are typically observed between axial-axial protons, while smaller couplings are characteristic of axial-equatorial and equatorial-equatorial interactions. This allows for the unambiguous assignment of the axial or equatorial positions of the protons and, by extension, the substituents.
Table 1: Representative ¹H NMR Data for a Stereoisomer of this compound Note: The following data are illustrative and may vary based on the specific stereoisomer and solvent conditions.
| Proton | Multiplicity | Coupling Constants (J, Hz) | Chemical Shift (δ, ppm) | Inferred Position |
|---|---|---|---|---|
| H-4 | dtt | J_HF ≈ 48, J_ax,ax ≈ 12, J_ax,eq ≈ 4 | 4.5 - 4.8 | Axial |
| H-2ax, H-6ax | ddd | J_gem ≈ 13, J_ax,ax ≈ 12, J_ax,eq ≈ 4 | 2.1 - 2.3 | Axial |
| H-2eq, H-6eq | ddd | J_gem ≈ 13, J_ax,eq ≈ 4, J_eq,eq ≈ 3 | 1.9 - 2.1 | Equatorial |
| H-3ax, H-5ax | ddd | J_gem ≈ 14, J_ax,ax ≈ 12, J_ax,eq ≈ 4 | 1.7 - 1.9 | Axial |
Carbon-13 (¹³C) NMR spectroscopy reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms like fluorine and nitrogen appearing at lower fields (higher ppm values). wisc.edu
A key feature in the ¹³C NMR spectrum of this compound is the carbon-fluorine coupling (JCF). The carbon directly bonded to fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF), while adjacent carbons (C-3, C-5) will show smaller two-bond couplings (²JCF). This provides definitive evidence for the location of the fluorine atom. The signals for C-1 and the carboxyl carbon (C=O) are also readily identifiable at low field. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound
| Carbon | Coupling to ¹⁹F | Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | 175 - 180 |
| C-4 | ¹JCF ≈ 170-190 Hz | 85 - 90 |
| C-1 | ³JCF ≈ 5-10 Hz | 58 - 63 |
| C-2, C-6 | ³JCF ≈ 5-10 Hz | 30 - 35 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly probe the fluorine atom's environment. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra can be acquired rapidly. wikipedia.orgslideshare.net The spectrum of this compound will show a single resonance, whose chemical shift is indicative of the fluorine's substitution pattern and local environment. rsc.org The signal will be split into a multiplet due to coupling with neighboring protons (H-3, H-4, H-5). The magnitude of these couplings, particularly the three-bond (³JHF) couplings, is conformation-dependent and provides complementary information to the ¹H NMR data for stereochemical assignments. rsc.orgresearchgate.net
Two-dimensional NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and mapping out the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netlibretexts.org Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of the C-2/C-3/C-4/C-5/C-6 spin systems around the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. slideshare.net NOESY is crucial for determining stereochemistry. For example, a cross-peak between a proton at C-1 and the proton at C-4 would indicate a cis relationship. It also confirms axial/equatorial assignments by showing correlations between protons in 1,3-diaxial relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edulibretexts.orgcolumbia.edu Each cross-peak in the HSQC spectrum represents a C-H bond, providing a definitive link between the ¹H and ¹³C assignments. columbia.edulibretexts.orgcolumbia.eduustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edulibretexts.orgcolumbia.edu HMBC is vital for identifying quaternary carbons, which are not visible in HSQC spectra. It allows for connections to be made from protons to the non-protonated C-1 and the carboxyl carbon (C=O), completing the structural puzzle. columbia.edulibretexts.orgcolumbia.eduustc.edu.cnyoutube.com
Table 3: Key 2D NMR Correlations for Structural Elucidation
| 2D Experiment | Information Provided | Example Correlations |
|---|---|---|
| COSY | H-H coupling through bonds | H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 |
| NOESY | H-H proximity through space | H-2ax ↔ H-4ax ↔ H-6ax (confirms conformation) |
| HSQC | Direct C-H one-bond correlation | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; etc. |
| HMBC | C-H multiple-bond correlation | H-2, H-6 ↔ C-1; H-3, H-5 ↔ C-1; H-2, H-6 ↔ C=O |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound is expected to show several distinct absorption bands.
The carboxylic acid group gives rise to two particularly prominent features. The O-H stretch appears as a very broad and strong absorption band, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. orgchemboulder.comechemi.com The carbonyl (C=O) stretch results in a sharp, intense peak between 1690 and 1760 cm⁻¹. lumenlearning.comlibretexts.org
The amino group (-NH₂) typically shows N-H stretching vibrations in the 3300-3500 cm⁻¹ region, often appearing as one or two sharper peaks superimposed on the broad O-H band. libretexts.org An N-H bending vibration is also expected around 1550-1650 cm⁻¹. The spectrum will also feature C-H stretching absorptions from the cyclohexane ring just below 3000 cm⁻¹. pressbooks.pub Finally, the carbon-fluorine (C-F) single bond stretch gives a strong absorption in the fingerprint region, usually between 1000 and 1400 cm⁻¹, confirming the presence of the fluorine substituent.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |
| Carboxylic Acid | C=O stretch | 1690 - 1760 | Sharp, very strong |
| Amine | N-H stretch | 3300 - 3500 | Medium, sharp (1 or 2 bands) |
| Amine | N-H bend | 1550 - 1650 | Medium |
| Alkane | C-H stretch | 2850 - 2960 | Strong |
Chiroptical Methods: Circular Dichroism (CD) Spectroscopy for Conformational Insight of Enantiomers and Peptide Structures
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for studying chiral molecules. Since this compound is a chiral compound, its enantiomers will produce mirror-image CD spectra. While the CD signals from the carboxylic acid chromophore of a single amino acid can be weak, they are highly sensitive to the molecule's absolute configuration and conformational preferences in solution. nih.gov
The true power of CD spectroscopy becomes apparent when this fluorinated amino acid is incorporated into a peptide chain. rsc.org The introduction of a conformationally constrained, fluorinated residue can significantly influence or stabilize the secondary structure of the peptide, such as β-turns or helical folds. researchgate.netethz.chumich.edu CD spectroscopy is exceptionally sensitive to these secondary structures. nih.gov For instance, a peptide adopting a β-turn structure will exhibit a characteristic CD spectrum that is distinct from that of a random coil or an α-helix. nih.govjst.go.jpacs.org By analyzing the CD spectra of peptides containing this compound, researchers can gain profound insights into how fluorination and cyclic constraints modulate peptide folding, stability, and conformation. researchgate.netnih.gov
X-ray Crystallography for Solid-State Conformational Analysis
A thorough review of established crystallographic databases, including the Cambridge Structural Database (CSD), reveals that as of the current date, no experimental single-crystal X-ray diffraction data for this compound has been publicly deposited. The absence of such data means that a definitive analysis of its solid-state conformation, including precise bond lengths, bond angles, and crystal packing arrangement, cannot be presented.
For the trans-isomer, the lowest energy conformation would likely feature the C1-substituents (amino and carboxylic acid groups) and the C4-fluorine atom in equatorial positions. This arrangement minimizes steric hindrance. For the cis-isomer, a conformational equilibrium is expected, with the chair form having one axial and two equatorial substituents or two axial and one equatorial substituent. The specific preferred conformation in the solid state would be influenced by a delicate balance of intramolecular steric interactions and intermolecular forces, such as hydrogen bonding, within the crystal lattice. The presence of the electronegative fluorine atom is also anticipated to influence the electronic distribution within the molecule, potentially affecting the acidity of the carboxylic acid and the basicity of the amino group, which in turn could impact the hydrogen bonding network in a crystalline solid.
To provide a comparative context, studies on related compounds such as trans-1,4-aminomethylcyclohexanecarboxylic acid have been reported, confirming the chair conformation of the cyclohexane ring in the solid state. Similarly, research on 1-Amino-4,4-difluorocyclohexanecarboxylic acid highlights the influence of fluorine substitution on the molecular properties. researchgate.net However, without a direct crystal structure of this compound, any detailed discussion of its solid-state conformation remains speculative.
Predicted Conformational Preferences of this compound Isomers
The following table summarizes the predicted, most stable substituent orientations for the cis and trans isomers of this compound based on general principles of conformational analysis.
| Isomer | C1-Amino Group Position | C1-Carboxylic Acid Position | C4-Fluorine Position | Predicted Stability |
| trans | Equatorial | Equatorial | Equatorial | Most Stable |
| cis | Equatorial | Axial | Equatorial | Less Stable |
| cis | Axial | Equatorial | Equatorial | Less Stable |
Computational and Theoretical Studies of 1 Amino 4 Fluorocyclohexanecarboxylic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure, molecular geometry, and energetic properties of 1-Amino-4-fluorocyclohexanecarboxylic acid. These calculations provide insights into how the fluorine atom influences the molecule's reactivity and stability.
DFT studies are typically employed to determine optimized molecular geometries, Mulliken charge distributions, and frontier molecular orbitals (HOMO and LUMO). emerginginvestigators.org The inclusion of a highly electronegative fluorine atom is expected to have a significant impact on the electron distribution within the cyclohexane (B81311) ring and on the amino and carboxylic acid functional groups. This redistribution of electron density can affect the acidity of the carboxylic proton and the basicity of the amino group.
A comparison of calculated properties for the fluorinated and non-fluorinated parent compound, 1-aminocyclohexanecarboxylic acid, would reveal the specific electronic effects of fluorination. For instance, the calculated HOMO-LUMO energy gap provides a measure of the chemical reactivity and stability of the molecule; a larger gap suggests higher stability. emerginginvestigators.org
Table 1: Representative DFT Calculation Parameters
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP, ωB97XD | To approximate the exchange-correlation energy. |
| Basis Set | 6-31G*, 6-311++G(d,p), aug-cc-pVDZ | To describe the atomic orbitals. rsc.orgresearchgate.net |
| Solvent Model | PCM, SMD | To simulate the effects of a solvent environment. nih.gov |
| Calculation Type | Geometry Optimization, Frequency Analysis | To find the lowest energy structure and confirm it is a true minimum. |
This table presents typical parameters used in DFT calculations for molecules of this type and is for illustrative purposes.
Conformational Searching and Energy Landscape Mapping
The cyclohexane ring of this compound can exist in several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. utdallas.edu The substituents—amino, carboxylic acid, and fluorine—can occupy either axial or equatorial positions. Conformational searching and energy landscape mapping are crucial for identifying the most stable conformers and understanding the energetic barriers between them.
These studies often begin with a Monte Carlo or systematic search to generate a wide range of possible conformations. Each of these is then subjected to geometry optimization using a suitable level of theory, such as DFT. nih.gov For 4-fluorocyclohexane derivatives, a key point of investigation is the preference of the fluorine atom for an axial or equatorial position. While bulky groups typically favor the equatorial position to minimize steric hindrance, the preference for fluorine is less pronounced and can be influenced by hyperconjugative effects. researchgate.net
The relative energies of the different conformers (e.g., cis/trans isomers with axial/equatorial fluorine) determine their population at a given temperature. A detailed energy landscape can reveal the pathways for conformational interconversion, such as ring flipping. researchgate.net
Table 2: Calculated Relative Energies of Hypothetical Conformers
| Conformer | Axial/Equatorial Fluorine | Relative Energy (kcal/mol) |
| cis-Isomer | Axial | 0.25 |
| cis-Isomer | Equatorial | 0.00 |
| trans-Isomer | Axial | 0.80 |
| trans-Isomer | Equatorial | 0.65 |
Note: This table is a hypothetical representation of results from a conformational analysis and is for illustrative purposes. Actual values would be derived from specific calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound in a solvent environment, typically water. numberanalytics.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov
MD simulations are invaluable for understanding how the molecule interacts with its surroundings and how its conformation fluctuates. nih.gov Key aspects that can be studied include:
Solvation Structure: The arrangement of water molecules around the amino acid, particularly around the polar amino and carboxyl groups and the fluorine atom.
Conformational Dynamics: The transitions between different chair and boat conformations of the cyclohexane ring and the orientation of the side groups in solution.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amino acid and surrounding water molecules, as well as intramolecular hydrogen bonds.
Force fields, such as AMBER or CHARMM, are used to describe the potential energy of the system. cdnsciencepub.com For fluorinated molecules, specialized force field parameters are often required to accurately model the behavior of the fluorine atom. nih.govacs.org Simulations are typically run for nanoseconds to microseconds to ensure adequate sampling of the conformational space. nih.gov
Analysis of Intermolecular and Intramolecular Interactions
The fluorine atom in this compound can participate in various non-covalent interactions that are critical to its behavior in biological systems. These interactions can be analyzed using data from both quantum chemical calculations and MD simulations.
Hydrogen Bonding: While organic fluorine is a weak hydrogen bond acceptor, these interactions can still be significant, particularly with strong donors like the ammonium (B1175870) group or water. nih.gov Analysis of radial distribution functions from MD simulations can quantify the extent of hydrogen bonding between the fluorine atom and solvent molecules. nih.gov
Halogen Bonding: Although less common for fluorine compared to heavier halogens, the potential for halogen bonding can be assessed.
Dipole-Dipole Interactions: The strong C-F bond dipole can engage in favorable electrostatic interactions with other polar groups in a protein binding pocket. researchgate.net
Intramolecular Interactions: The interaction between the fluorine atom and the amino and carboxyl groups can influence the conformational preferences of the molecule. Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions that may stabilize certain conformers. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of experimental spectra.
NMR Chemical Shifts: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov For ¹⁹F NMR, in particular, computational predictions are a powerful tool for assigning chemical shifts, as they are highly sensitive to the local electronic environment. rsc.orgacs.org The accuracy of these predictions can be improved by using appropriate scaling factors or by performing calculations that include solvent effects. nih.gov
IR Vibrational Frequencies: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy. These computed frequencies, when scaled, can be compared to experimental IR spectra to aid in the assignment of vibrational modes, such as the C-F stretch and the N-H and C=O vibrations of the amino acid groups.
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹⁹F | -185.2 | -184.5 |
| ¹³C (C-F) | 88.5 | 89.1 |
| C-F Stretch | 1105 | 1098 |
Note: This is a hypothetical table illustrating the comparison between predicted and experimental data. The accuracy of predictions depends on the level of theory and computational model used.
Ligand-Protein Docking and Interaction Studies
When used in peptide or drug design, understanding how this compound interacts with a protein target is crucial. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. acs.orgnih.gov
In a typical docking study, the fluorinated amino acid (or a peptide containing it) is placed in the binding site of a protein. The algorithm then samples a large number of possible conformations and orientations, scoring them based on a force field. This process can identify plausible binding modes and highlight key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net
The results from docking can be further refined and analyzed using MD simulations of the protein-ligand complex. These simulations provide a more dynamic picture of the binding event, allowing for the calculation of binding free energies and a detailed analysis of the role the fluorine atom plays in the interaction, which could involve direct contact with the protein or modulation of the surrounding water network. fu-berlin.de
Research Applications in Chemical Biology and Material Science
Development of Conformationally Constrained Scaffolds for Molecular Recognition Studies
The design of molecules that can adopt predictable and stable three-dimensional structures is fundamental to studying and manipulating biological interactions. 1-Amino-4-fluorocyclohexanecarboxylic Acid serves as an exemplary building block for creating conformationally constrained scaffolds. The cyclohexane (B81311) ring inherently limits the rotational freedom of the amino acid backbone, forcing peptides and other molecules that incorporate it into more defined shapes.
This rigidity is a significant advantage in molecular recognition studies. By reducing the conformational flexibility of a peptide or small molecule ligand, researchers can more accurately probe the binding requirements of a biological target, such as a protein receptor or enzyme active site. The fluorine atom at the 4-position further refines the scaffold's properties. Its strong inductive effect can influence the local electronic environment and the acidity of the carboxylic acid group. nih.gov Moreover, the fluorine atom can participate in specific non-covalent interactions, such as hydrogen bonds or multipolar interactions, potentially enhancing binding affinity and selectivity. The defined stereochemistry of the fluorine atom (either cis or trans relative to the amino group) provides an additional layer of structural control, allowing for the precise spatial positioning of this functional group.
Design of Rigid Building Blocks for Protein and Peptide Engineering
In the field of protein and peptide engineering, the goal is often to enhance stability, specificity, or confer novel functions. Non-natural amino acids like this compound are valuable tools for this purpose. nih.gov When incorporated into a peptide sequence, typically via solid-phase peptide synthesis (SPPS), the compound acts as a rigid building block that can enforce specific secondary structures, such as turns or helices. researchgate.netnih.gov
The parent non-fluorinated compound, 1-aminocyclohexane-1-carboxylic acid, is known to favor folded conformations and can stabilize β-turn structures within peptides. nih.gov The introduction of a fluorine atom offers a strategic modification to this scaffold. Fluorinated amino acids are increasingly used in protein design to enhance thermal and chemical stability through the "fluorous effect," where fluorinated side chains interact favorably with each other. nih.gov While the single fluorine atom in this compound may not create a strong fluorous phase, it significantly alters the hydrophobicity and packing properties of the side chain. This allows engineers to fine-tune the hydrophobic core of a protein or modulate the binding interface of a therapeutic peptide. nih.govnih.gov Research on related compounds like 1-Amino-4,4-difluorocyclohexanecarboxylic acid further underscores the utility of fluorinated cyclic amino acids as building blocks for creating novel pharmacologically relevant molecules. researchgate.net
Radiolabeling Strategies with 18F for Positron Emission Tomography (PET) Probe Development
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiolabeled tracer molecules. frontiersin.org Amino acids labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) are a critical class of PET tracers, as many cancer cells exhibit upregulated amino acid transport to fuel their rapid growth. nih.govnih.govcornell.edu The properties of an ideal ¹⁸F-labeled amino acid tracer include high uptake in tumor cells, low uptake in normal tissue (especially the brain), rapid clearance from the blood, and synthesis via a practical labeling method. nih.gov
While direct studies on an ¹⁸F-labeled version of this compound are not widely documented, the principles for its development can be understood from extensively studied analogues. A notable example is anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC, or fluciclovine), a clinically approved PET agent for imaging recurrent prostate cancer. nih.gov The success of this and other cyclic fluorinated amino acid tracers suggests that an ¹⁸F-labeled this compound would be a promising candidate for tumor imaging. The ¹⁸F isotope offers an ideal combination of a manageable half-life (approx. 110 minutes), low positron energy for high-resolution images, and a clean decay profile. frontiersin.org
The synthesis of ¹⁸F-labeled PET tracers is a specialized process aimed at incorporating the short-lived ¹⁸F isotope into a target molecule with high efficiency and purity in a short amount of time. frontiersin.org For a molecule like this compound, a common strategy would involve nucleophilic substitution.
This process typically starts with a precursor molecule where the 4-position of the cyclohexane ring has a good leaving group, such as a tosylate, mesylate, or triflate. The [¹⁸F]fluoride ion, produced in a cyclotron, is then used to displace this leaving group. The reaction requires careful control of conditions, including the use of a phase-transfer catalyst (like a potassium-kryptofix [K2.2.2] complex) to enhance the nucleophilicity of the [¹⁸F]fluoride. Following the radiofluorination step, protective groups on the amino and carboxylic acid functionalities must be removed, typically under acidic conditions. The final product is then purified using methods like solid-phase extraction or high-performance liquid chromatography (HPLC) to ensure it is suitable for clinical use. frontiersin.org
Once synthesized, a potential ¹⁸F-labeled tracer based on this compound would undergo rigorous preclinical evaluation to understand its behavior in living systems. This involves cell-based uptake assays and in vivo imaging studies in animal models. The primary goal is to determine the probe's biodistribution, mechanism of uptake, and metabolic stability.
Studies on analogous tracers like [¹⁸F]FACBC show that these synthetic amino acids are transported into cancer cells primarily via upregulated amino acid transporters such as ASCT2 and LAT1. nih.gov Researchers would investigate whether an ¹⁸F-labeled cyclohexane derivative follows a similar pathway. In vivo PET scans would be performed on tumor-bearing animal models to measure the tracer's accumulation in the tumor relative to background tissues over time. Key metrics, such as the tumor-to-background ratio and the standardized uptake value (SUV), would be calculated to assess imaging contrast and quality. As seen with [¹⁸F]FACBC, a favorable tracer would show high retention in tumors but low uptake in healthy organs and minimal urinary excretion, which is particularly advantageous for imaging pelvic tumors like prostate cancer. nih.gov
Table 1: Comparative Properties of Select Amino Acid PET Tracers
| Tracer Name | Primary Clinical Application | Primary Transporter Target(s) | Key Advantage |
|---|---|---|---|
| [¹⁸F]FDG | General Oncology | Glucose Transporters (GLUT) | Widely available and well-established for many cancers. |
| [¹⁸F]FET | Brain Tumors | System L (e.g., LAT1) | Low uptake in normal brain tissue, providing high contrast for gliomas. frontiersin.org |
| [¹⁸F]FDOPA | Neuroendocrine Tumors, Parkinson's | Aromatic Amino Acid Decarboxylase (AADC), System L | Specific for neuroendocrine cell metabolism and dopaminergic pathways. frontiersin.org |
This table provides context by comparing established PET tracers. An ¹⁸F-labeled this compound would be evaluated against similar benchmarks.
Applications in Protein Nanostructure Computer Design
Computational protein design is a rapidly advancing field that aims to create novel protein structures and functions from scratch. nih.govbris.ac.uk This process often involves identifying building blocks that can predictably guide a protein chain to fold into a desired architecture. Conformationally restricted amino acids are highly valuable in this context because they reduce the vast conformational space that must be searched by design algorithms. nih.gov
Computational studies have been performed on the non-fluorinated parent compound, 1-aminocyclohexane-1-carboxylic acid (Ac₆c), to assess its ability to stabilize protein nanostructures. nih.gov Research has shown that incorporating Ac₆c into the flexible loop regions of β-helical protein motifs can significantly enhance the stability of these building blocks and the larger self-assembled nanostructures they form, such as nanotubes or nanofibers. The inherent tendency of the Ac₆c residue to adopt folded, β-turn-like conformations allows it to stabilize these regular structures effectively. nih.gov
The use of this compound is a logical next step in this design paradigm. By replacing a hydrogen atom with fluorine, computational models can introduce subtle but significant changes to the electronic and steric profile of the building block without disrupting the fundamental rigidity of the cyclohexane scaffold. This allows for the fine-tuning of interactions within the protein nanostructure, potentially leading to materials with enhanced stability, novel catalytic activities, or specific molecular recognition properties. The ability to computationally design and then synthesize these advanced biomaterials opens up new possibilities in fields ranging from drug delivery to optoelectronics. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Amino-4-fluorocyclohexanecarboxylic Acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves fluorination of a cyclohexane scaffold via electrophilic or nucleophilic substitution. For example, fluorinated cyclohexane precursors are functionalized with amino and carboxylic acid groups using stereoselective methods, such as those described for difluorinated analogues . Key steps include protecting group strategies (e.g., Fmoc for amino groups) and purification via recrystallization or chromatography. Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting parameters like temperature, solvent polarity, and catalyst loading .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can differentiate axial vs. equatorial fluorine or amino groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while Fourier-Transform Infrared (FT-IR) identifies functional groups like carboxylate (C=O stretch at ~1700 cm⁻¹). X-ray crystallography provides definitive stereochemical assignment when crystals are obtainable .
Q. How does fluorination at the 4-position influence the compound’s physicochemical properties (e.g., solubility, stability) compared to non-fluorinated analogues?
- Methodology : Fluorination enhances metabolic stability and lipophilicity, as shown in studies of difluorinated cyclohexane amino acids. Comparative studies using logP measurements (shake-flask method) and thermal stability assays (TGA/DSC) quantify these effects. Fluorine’s electronegativity also alters pKa values, impacting solubility at physiological pH, which can be measured via potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
